Cas no 93981-13-6 (Propanedioic acid,2-(2-cyclopenten-1-yl)-2-(2-propen-1-yl)-, 1,3-diethyl ester)
93981-13-6 structure
Product Name:Propanedioic acid,2-(2-cyclopenten-1-yl)-2-(2-propen-1-yl)-, 1,3-diethyl ester
CAS-nummer:93981-13-6
MF:C15H22O4
MW:266.332785129547
CID:805151
PubChem ID:15162980
Update Time:2025-04-19
Propanedioic acid,2-(2-cyclopenten-1-yl)-2-(2-propen-1-yl)-, 1,3-diethyl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- Propanedioic acid,2-(2-cyclopenten-1-yl)-2-(2-propen-1-yl)-, 1,3-diethyl ester
- diethyl 2-(cyclopenten-1-yl)-2-prop-2-enylpropanedioate
- diethyl allyl-2-cyclopenten-1-ylmalonate
- NS00063265
- Diethyl (cyclopent-2-en-1-yl)(prop-2-en-1-yl)propanedioate
- DTXSID40916772
- EINECS 301-095-4
- 93981-13-6
-
- Inchi: 1S/C15H22O4/c1-4-11-15(13(16)18-5-2,14(17)19-6-3)12-9-7-8-10-12/h4,7,9,12H,1,5-6,8,10-11H2,2-3H3
- InChI-sleutel: ZJKBNCDQDWUIOF-UHFFFAOYSA-N
- LACHT: O(CC)C(C(C(=O)OCC)(CC=C)C1C=CCC1)=O
Berekende eigenschappen
- Exacte massa: 266.15180918g/mol
- Monoisotopische massa: 266.15180918g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 9
- Complexiteit: 352
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.3
- Topologisch pooloppervlak: 52.6Ų
Propanedioic acid,2-(2-cyclopenten-1-yl)-2-(2-propen-1-yl)-, 1,3-diethyl ester Gerelateerde literatuur
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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